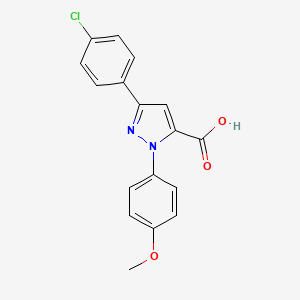
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con un grupo 4-clorofenil y un grupo 4-metoxifenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico típicamente implica la ciclación de derivados de hidrazina apropiados con ácidos fenilacéticos sustituidos. Un método común implica la reacción de 4-clorofenilhidrazina con ácido 4-metoxifenilacético en condiciones ácidas para formar el anillo de pirazol deseado. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como ácido polifosfórico o oxicloruro de fósforo para facilitar la ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y sistemas automatizados puede mejorar aún más la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de pirazol correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos fenilo o en el anillo de pirazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como bromo o cloro, mientras que las sustituciones nucleófilas pueden involucrar reactivos como el metóxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido pirazol-5-carboxílico, mientras que la reducción puede producir derivados de hidrazina.
Aplicaciones Científicas De Investigación
El ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se puede investigar por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o características electrónicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(4-clorofenil)-1-fenil-1H-pirazol-5-carboxílico
- Ácido 3-(4-metoxifenil)-1-fenil-1H-pirazol-5-carboxílico
- Ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-4-carboxílico
Singularidad
El ácido 3-(4-clorofenil)-1-(4-metoxifenil)-1H-pirazol-5-carboxílico es único debido al patrón de sustitución específico en el anillo de pirazol, que puede influir en su reactividad química y actividad biológica. La presencia de ambos grupos 4-clorofenil y 4-metoxifenil proporciona un conjunto distinto de propiedades que se pueden aprovechar en diversas aplicaciones.
Propiedades
Número CAS |
618102-41-3 |
|---|---|
Fórmula molecular |
C17H13ClN2O3 |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-14-8-6-13(7-9-14)20-16(17(21)22)10-15(19-20)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,21,22) |
Clave InChI |
UAIOEVXISNTUHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


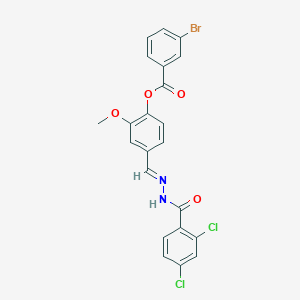
![N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B12025209.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025219.png)
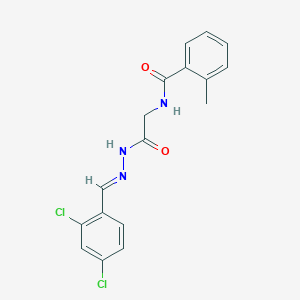
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12025223.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12025227.png)
![2-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide](/img/structure/B12025242.png)
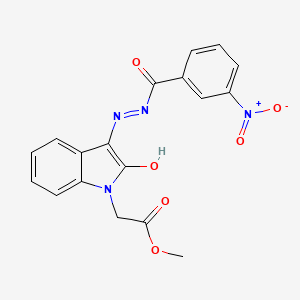
![Allyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025248.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
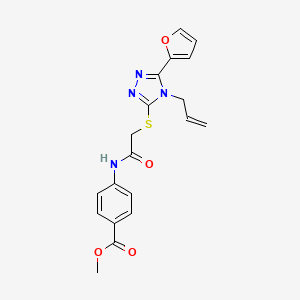
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025260.png)
![4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025266.png)
